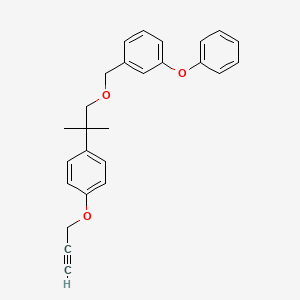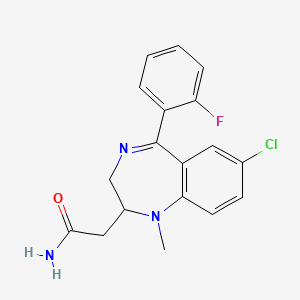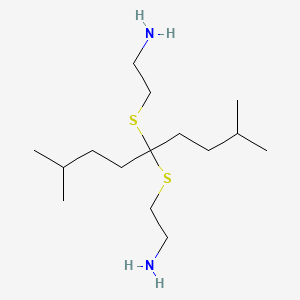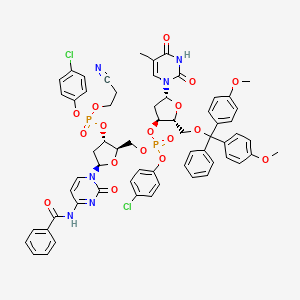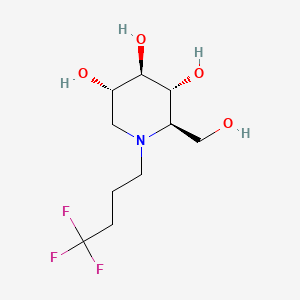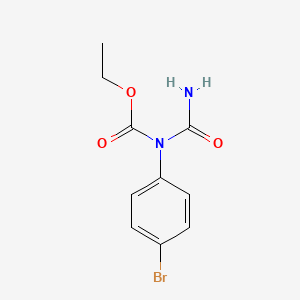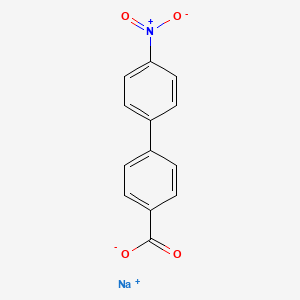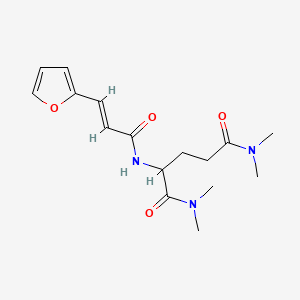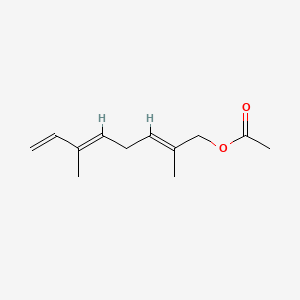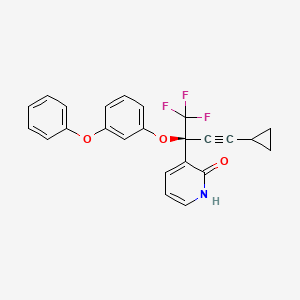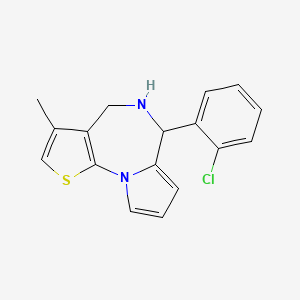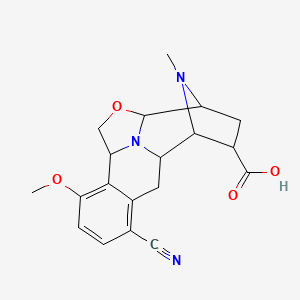
3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid, 2a,3,4,5,6,6a,7,11b-octahydro-8-cyano-11-methoxy-12-methyl-, (2aR-(2a-alpha,3-alpha,5-alpha,6-alpha,6a-alpha,11b-alpha))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid, 2a,3,4,5,6,6a,7,11b-octahydro-8-cyano-11-methoxy-12-methyl-, (2aR-(2a-alpha,3-alpha,5-alpha,6-alpha,6a-alpha,11b-alpha))- is a complex organic compound known for its antitumor properties. It is also referred to as quinocarmycin citrate (KW2152) and has shown significant efficacy against various types of leukemia and other cancers .
准备方法
The synthesis of 3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid involves a convergent strategy based on Sonogashira coupling and gold(I)-catalyzed hydroamination . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere. Industrial production methods are still under development, focusing on optimizing yield and purity while minimizing environmental impact .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
科学研究应用
3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
作用机制
The compound exerts its effects by inhibiting RNA synthesis, which is crucial for cell proliferation. It targets specific molecular pathways involved in cancer cell growth and survival. The inhibition of RNA synthesis leads to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar compounds include mitomycin C, adriamycin, and bleomycin. Compared to these, 3,6-Imino-1H-2-oxa-11c-azanaphth(1,2,3-cd)azulene-5-carboxylic acid shows unique properties such as higher efficacy against certain types of leukemia and better water solubility . This makes it a promising candidate for further development as an anticancer agent.
属性
CAS 编号 |
118582-94-8 |
|---|---|
分子式 |
C19H21N3O4 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
14-cyano-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10,12,14-triene-3-carboxylic acid |
InChI |
InChI=1S/C19H21N3O4/c1-21-13-6-11(19(23)24)17(21)12-5-10-9(7-20)3-4-15(25-2)16(10)14-8-26-18(13)22(12)14/h3-4,11-14,17-18H,5-6,8H2,1-2H3,(H,23,24) |
InChI 键 |
XMMSPQFCVNLKNC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2CC(C1C3CC4=C(C=CC(=C4C5N3C2OC5)OC)C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


